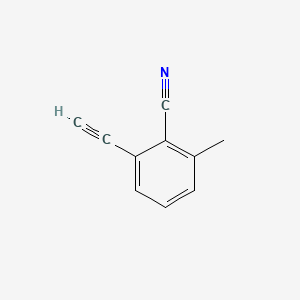
2-Ethynyl-6-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-6-methylbenzonitrile is an aromatic organic compound characterized by the presence of an ethynyl group and a methyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methylbenzonitrile typically involves the introduction of an ethynyl group to a methylbenzonitrile precursor. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-ethynyl-6-methylbenzylamine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the ethynyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学研究应用
2-Ethynyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-Ethynyl-6-methylbenzonitrile involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the nitrile group may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
相似化合物的比较
2-Ethynylbenzonitrile: Lacks the methyl group, leading to different reactivity and applications.
6-Methylbenzonitrile:
2-Methylbenzonitrile: The position of the methyl group is different, resulting in distinct properties.
Uniqueness: 2-Ethynyl-6-methylbenzonitrile is unique due to the combined presence of both ethynyl and methyl groups on the benzonitrile core. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
属性
分子式 |
C10H7N |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
2-ethynyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-6-4-5-8(2)10(9)7-11/h1,4-6H,2H3 |
InChI 键 |
HBIJNCIFNDBAIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C#C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


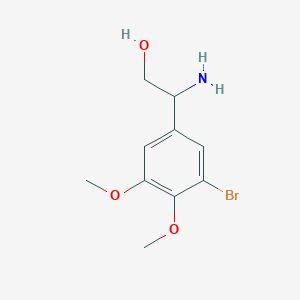
![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

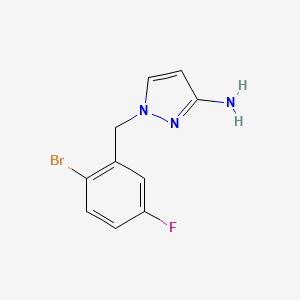
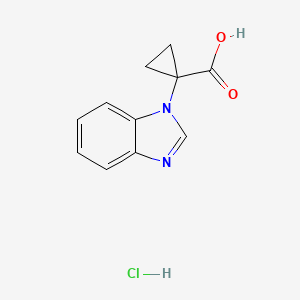
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)

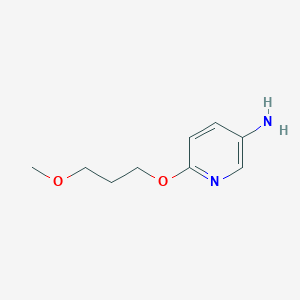
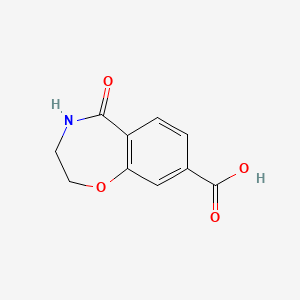
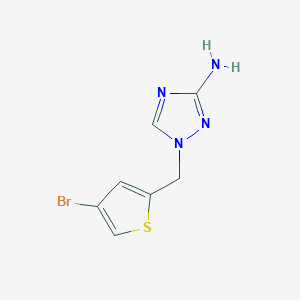
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)

